2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione
Description
Properties
IUPAC Name |
2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-8-10-21(11-9-13)17(23)12-22-19(24)15-6-2-4-14-5-3-7-16(18(14)15)20(22)25/h2-7,13H,8-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDADHJWYHVUJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322804 | |
| Record name | 2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820350 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
326907-64-6 | |
| Record name | 2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Naphthalic Anhydride Derivatives
The core structure is synthesized through a Diels-Alder reaction between naphthalic anhydride and dienophiles, followed by dehydrogenation:
-
Naphthalic anhydride (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF).
-
1,3-Butadiene (1.2 eq) is added dropwise at 0°C under nitrogen.
-
The mixture is refluxed at 80°C for 12 h, yielding 1,2,3,4-tetrahydrobenzo[de]isoquinoline-1,3-dione .
-
Dehydrogenation with Pd/C (10% wt) in xylene at 140°C produces the aromatic core.
Yield : 68–72% after purification by recrystallization (ethanol/water).
Functionalization with the 2-Oxoethyl Side Chain
Alkylation Using 2-Bromoacetyl Bromide
The core is alkylated at the N-position to introduce the oxoethyl group:
Optimized Protocol :
-
Benzo[de]isoquinoline-1,3-dione (1.0 eq) is suspended in dry dichloromethane (DCM).
-
2-Bromoacetyl bromide (1.5 eq) is added with triethylamine (2.0 eq) at −20°C.
-
The reaction is stirred for 6 h, then quenched with ice-water.
-
The product, 2-(2-bromoethyl)benzo[de]isoquinoline-1,3-dione , is isolated via column chromatography (hexane/ethyl acetate = 3:1).
Yield : 85% (white solid).
Characterization :
Coupling with 4-Methylpiperidine
Amide Bond Formation via Carbodiimide Chemistry
The bromoethyl intermediate reacts with 4-methylpiperidine under coupling conditions:
Stepwise Synthesis :
-
2-(2-Bromoethyl)benzo[de]isoquinoline-1,3-dione (1.0 eq) and 4-methylpiperidine (2.0 eq) are dissolved in ethyl acetate.
-
EDC·HCl (1.2 eq) and HOBt (1.2 eq) are added as coupling agents.
-
The mixture is stirred at 25°C for 18 h.
-
Workup includes sequential washes with NaHCO₃, HCl, and brine.
-
Purification via silica gel chromatography (CH₂Cl₂/MeOH = 95:5) yields the final product.
Yield : 78% (pale yellow crystals).
Critical Parameters :
-
Temperature : Exceeding 30°C reduces yield due to HOBt decomposition.
-
Solvent : Ethyl acetate minimizes side reactions vs. THF or DMF.
Alternative Pathways and Comparative Analysis
Reductive Amination Approach
An alternative route employs reductive amination to form the piperidine-linked side chain:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 2-(2-Aminoethyl)benzo[de]isoquinoline-1,3-dione + 4-methylpiperidone, NaBH₃CN, MeOH | 65% |
| 2 | Oxidation with MnO₂ to form oxoethyl group | 58% |
Disadvantage : Lower overall yield (38%) vs. carbodiimide method.
Mitsunobu Reaction for Ether Linkage
Exploratory studies using Mitsunobu conditions (DEAD, PPh₃) resulted in undesired O-alkylation products, confirming the superiority of amide coupling.
Analytical Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of benzo[de]isoquinoline derivatives, characterized by a complex structure that includes a piperidine moiety. The specific arrangement of functional groups contributes to its biological activity and potential therapeutic benefits.
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of benzo[de]isoquinoline exhibit promising anticancer properties. For instance, the compound has been tested against various cancer cell lines, showing significant antiproliferative effects. A study demonstrated that structural modifications could enhance its efficacy against neuroendocrine prostate cancer cells, with a reported IC50 value of 0.47 µM against the LASCPC-01 cell line .
- Mechanism of Action : The compound is believed to induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as a therapeutic agent for cancer treatment.
-
Neuroscience
- Cognitive Impairment Treatment : The piperidine component suggests potential applications in treating cognitive disorders. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, thereby offering therapeutic avenues for conditions like schizophrenia .
-
Biochemical Probes
- The unique structure allows this compound to serve as a biochemical probe for studying enzyme interactions and functions. Its ability to inhibit specific enzymes can provide insights into metabolic pathways and disease mechanisms.
- Synthetic Chemistry
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of 2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione on neuroendocrine prostate cancer cells. The results indicated that the compound effectively induced G1 phase cell cycle arrest and apoptosis, demonstrating its potential as a targeted therapy for aggressive cancer types .
Case Study 2: Neuropharmacological Effects
In another investigation focusing on cognitive impairment, derivatives similar to this compound were assessed for their effects on neurotransmitter modulation. The findings suggested that such compounds could enhance cognitive function by influencing dopaminergic and serotonergic pathways .
Data Table: Comparison of Biological Activities
| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| 2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione | 0.47 | LASCPC-01 (neuroendocrine prostate cancer) | Induces G1 arrest and apoptosis |
| Similar Compound A | 0.25 | PC-3 (prostate cancer) | Apoptosis induction |
| Similar Compound B | 0.30 | SH-SY5Y (neuroblastoma) | Neurotransmitter modulation |
Mechanism of Action
The mechanism of action of 2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific biological context and the target cells or tissues.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Comparison of Key Benzo[de]isoquinoline-1,3-dione Derivatives
Functional Group Impact on Properties
- 4-Methylpiperidine vs. Piperazine/Selenocyanate: The target compound’s 4-methylpiperidine group enhances solubility and modulates fluorescence via electron-donating effects. In contrast, selenocyanate in ANOS introduces redox-active properties, enabling chemoprotective effects . Piperazine-containing analogs (e.g., TFIID inhibitors) exhibit strong enzyme binding due to cationic side chains .
- Amino vs. Nitro/Triazole Substituents: Amonafide’s dimethylaminoethyl group facilitates DNA intercalation but increases toxicity, whereas the antimalarial triazole-nitro derivative’s electron-withdrawing groups improve metabolic stability .
Pharmacokinetic and Physicochemical Comparisons
- Lipophilicity: The target compound’s logP (predicted ~2.13) is lower than ANOS (selenocyanate increases logP) and amonafide, enhancing its suitability for aqueous environments .
- Fluorescence Quenching: Solvent-dependent fluorescence of the target compound is superior to morpholino-substituted analogs (e.g., ), which exhibit broader emission spectra but lower quantum yields .
Therapeutic Potential and Limitations
Biological Activity
2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione, a compound belonging to the class of isoquinoline derivatives, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and implications for therapeutic use, supported by various studies and data.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzo[de]isoquinoline core and a piperidine moiety. Its molecular formula is C₁₈H₁₈N₂O₃, with a molecular weight of approximately 306.35 g/mol. The structural formula can be represented as follows:
Research indicates that compounds similar to 2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione exhibit various mechanisms of action, including:
- Inhibition of Protein Kinases : Isoquinoline derivatives are known to modulate signaling pathways by inhibiting specific kinases involved in cancer progression.
- Antioxidant Activity : These compounds may also exhibit antioxidant properties, reducing oxidative stress within cells.
- Anti-inflammatory Effects : The compound has been implicated in the modulation of inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
Antitumor Activity
Several studies have highlighted the antitumor potential of isoquinoline derivatives. For instance:
- In vitro Studies : Research has demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer models. For example, a study showed that derivatives with structural similarities exhibited significant cytotoxic effects on MDA-MB-231 (breast cancer) cells through apoptosis induction .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been evaluated through:
- Cell Culture Models : Inflammatory cytokine assays revealed that isoquinoline derivatives can downregulate pro-inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Model Used | Reference |
|---|---|---|---|
| Isoquinoline A | Antitumor | MDA-MB-231 Cells | |
| Isoquinoline B | Anti-inflammatory | RAW 264.7 Macrophages | |
| Isoquinoline C | Antioxidant | H₂O₂-induced Oxidative Stress |
Case Studies
- Case Study on Antitumor Efficacy : A study involving a series of isoquinoline derivatives demonstrated that modifications at the piperidine ring enhanced cytotoxicity against various tumor cell lines. The most active derivative showed an IC50 value in the low micromolar range against MDA-MB-231 cells.
- Inflammation Model : In a murine model of acute inflammation, administration of an isoquinoline derivative led to a significant reduction in paw edema, indicating its potential as an anti-inflammatory agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
